头孢唑巴坦钠

概述

描述

Tazobactam sodium is a pharmaceutical compound that functions as a beta-lactamase inhibitor. It is commonly used in combination with beta-lactam antibiotics such as piperacillin and ceftolozane to enhance their efficacy by preventing their degradation by beta-lactamase enzymes produced by bacteria . This combination broadens the spectrum of antibacterial activity, making it effective against a variety of bacterial infections .

科学研究应用

Tazobactam sodium has a wide range of applications in scientific research:

作用机制

Tazobactam sodium works by inhibiting the action of beta-lactamase enzymes produced by bacteria. These enzymes typically degrade beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, tazobactam sodium protects the antibiotics, allowing them to target and kill the bacteria . The molecular targets include the beta-lactamase enzymes, and the pathways involved are those related to bacterial cell wall synthesis and degradation .

Similar Compounds:

Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.

Clavulanate: A beta-lactamase inhibitor often combined with amoxicillin.

Ceftolozane: Used in combination with tazobactam for treating resistant bacterial infections.

Comparison: Tazobactam sodium is unique in its ability to inhibit a broad spectrum of beta-lactamase enzymes, including those from the SHV-1 and TEM groups . Compared to sulbactam and clavulanate, tazobactam sodium offers a wider range of inhibition and is often preferred in clinical settings for its efficacy against resistant bacterial strains .

安全和危害

Tazobactam sodium is used as a laboratory chemical and is not advised for food, drug, pesticide or biocidal product use . In the event of fire, water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam are suitable extinguishing media . It can produce hazardous combustion products such as Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides .

未来方向

Tazobactam is used in combination with piperacillin or ceftolozane to broaden the spectrum of piperacillin antibacterial action, treating susceptible infections . As with any other antibiotic, tazobactam should only be used for infections that are either proven or strongly suspected to be susceptible to the tazobactam containing drug .

生化分析

Biochemical Properties

Tazobactam sodium plays a crucial role in biochemical reactions by inhibiting the action of bacterial beta-lactamases, especially those belonging to the SHV-1 and TEM groups . It interacts with these enzymes and prevents the breakdown of other antibiotics by beta-lactamase enzyme-producing organisms . The nature of these interactions involves the binding of Tazobactam to beta-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity .

Cellular Effects

The effects of Tazobactam sodium on various types of cells and cellular processes are primarily related to its ability to prevent the degradation of antibiotics, thereby enhancing their efficacy

Molecular Mechanism

Tazobactam sodium exerts its effects at the molecular level by inhibiting the action of bacterial beta-lactamases . It contains a beta-lactam ring that binds strongly to beta-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity . This inhibition prevents the breakdown of other antibiotics, resulting in increased efficacy .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Tazobactam sodium in animal models are limited, it has been observed that a dose of 12/1.5 g/24 h as a continuous infusion is sufficient to reach a Tazobactam concentration above the target . Potential toxic levels were reached in a significant percentage of the population with higher doses .

Metabolic Pathways

Tazobactam sodium is involved in the metabolic pathway related to the inhibition of bacterial beta-lactamases

Transport and Distribution

The transport and distribution of Tazobactam sodium within cells and tissues are primarily related to its role as a beta-lactamase inhibitor

准备方法

Synthetic Routes and Reaction Conditions: The preparation of tazobactam sodium involves several steps. One method includes the oxidation of 2 β-chloromethyl penicillanic acid benzhydryl ester using potassium permanganate and glacial acetic acid, followed by the use of crown ether as a phase transfer catalyst and potassium iodide as a catalyst for triazole formation . Another method involves dissolving tazobactan acid in cooling water, mixing it with a salt-forming agent solution under controlled temperature, and then lyophilizing to obtain tazobactam sodium powder .

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing operational risks. For instance, the use of phase transfer catalysts and controlled reaction conditions improves the stability of intermediates and shortens reaction times, making the process more suitable for large-scale production .

化学反应分析

Types of Reactions: Tazobactam sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate and glacial acetic acid are used for oxidation reactions.

Reduction: Specific reducing agents are not commonly mentioned in the context of tazobactam sodium.

Substitution: Crown ether and potassium iodide are used as catalysts for triazole formation.

Major Products: The major product formed from these reactions is tazobactam sodium itself, which is a stable compound used in pharmaceutical formulations.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tazobactam sodium involves the reaction of Tazobactam acid with sodium hydroxide.", "Starting Materials": [ "Tazobactam acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Tazobactam acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Adjust the pH of the solution to 7-8 using hydrochloric acid", "Filter the solution to remove any insoluble material", "Concentrate the filtrate under reduced pressure", "Add sodium chloride to the concentrated solution", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the precipitate to obtain Tazobactam sodium" ] } | |

CAS 编号 |

89785-84-2 |

分子式 |

C10H12N4NaO5S |

分子量 |

323.28 g/mol |

IUPAC 名称 |

sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/t7-,8+,10+;/m1./s1 |

InChI 键 |

ZUNWFYFXHGWFRA-QVUDESDKSA-N |

手性 SMILES |

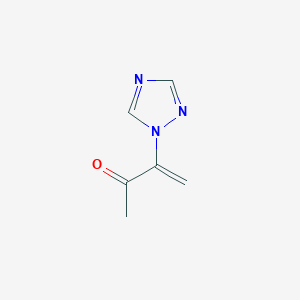

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na] |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |

规范 SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na] |

其他 CAS 编号 |

89785-84-2 |

Pictograms |

Irritant; Health Hazard |

同义词 |

(2S,3S,5R)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-dioxide Sodium Salt; YTR-830; CL-307579; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does tazobactam sodium interact with its target and what are the downstream effects?

A1: Tazobactam sodium is a β-lactamase inhibitor that irreversibly binds to and inactivates β-lactamases, enzymes produced by some bacteria to hydrolyze β-lactam antibiotics [, ]. This inhibition prevents the degradation of β-lactam antibiotics like piperacillin, cefoperazone, and ceftriaxone, allowing them to effectively target and inhibit bacterial cell wall synthesis, ultimately leading to bacterial death [, , ].

Q2: What evidence exists for the in vitro and in vivo efficacy of tazobactam sodium?

A2: Studies have demonstrated the efficacy of tazobactam sodium in combination with various β-lactam antibiotics both in vitro and in vivo. In vitro studies have shown synergistic antibacterial activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, , ]. In vivo studies using mouse models of septicemia have demonstrated enhanced bacterial clearance and improved survival rates with tazobactam sodium-containing combinations compared to β-lactam monotherapy [, ]. Clinical trials have further confirmed the efficacy of these combinations in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and pneumonia [, , ].

Q3: Are there any known resistance mechanisms to tazobactam sodium and how does it relate to other compounds?

A3: While tazobactam sodium effectively inhibits many β-lactamases, some bacteria have developed resistance mechanisms. These mechanisms include the production of modified β-lactamases with reduced affinity for tazobactam sodium or increased expression of these enzymes []. Resistance to tazobactam sodium is often associated with cross-resistance to other β-lactamase inhibitors like sulbactam and clavulanate [, ]. Researchers are continually investigating novel β-lactamase inhibitors and combination therapies to overcome emerging resistance.

Q4: What is the molecular formula, weight, and spectroscopic data of tazobactam sodium?

A4: Tazobactam sodium (C10H11N4NaO5S) possesses a molecular weight of 322.27 g/mol. Detailed spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), can be found in the literature and drug information resources.

Q5: What are the pharmacokinetic (PK) properties of tazobactam sodium?

A6: Tazobactam sodium exhibits rapid absorption following intravenous administration. It demonstrates a short half-life and is primarily eliminated through renal excretion [, , ]. Detailed PK parameters, such as volume of distribution, clearance, and bioavailability, can vary depending on the specific formulation and the co-administered β-lactam antibiotic.

Q6: What are the common formulations and routes of administration for tazobactam sodium?

A7: Tazobactam sodium is not administered as a single agent; it is always formulated with a β-lactam antibiotic. Common formulations include powder for injection and freeze-dried powder for injection [, ]. These formulations are typically administered intravenously, ensuring optimal bioavailability and rapid attainment of therapeutic drug levels.

Q7: What strategies are employed to improve the stability, solubility, or bioavailability of tazobactam sodium formulations?

A8: Several strategies are employed to enhance tazobactam sodium formulations. Utilizing a disodium hydrogen phosphate-sodium dihydrogen phosphate buffer pair in freeze-drying processes can help stabilize piperacillin sodium and tazobactam sodium while preventing carbon dioxide formation []. Researchers have also explored techniques such as the use of macroporous absorption resin for refining tazobactam sodium, achieving purities over 99.8% and enhancing stability [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)

![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)